3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Description
3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈ClF₂NO₂ and a molar mass of 187.57 g/mol . Its CAS number is 2940856-82-4, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a carboxylic acid group at the 2-position. Fluorination at the 3,3-positions introduces conformational rigidity, making it valuable in medicinal chemistry for optimizing drug candidates' metabolic stability and binding affinity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLCMJBDMOXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881265-73-1 | |
| Record name | 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 3,3-difluoropyrrolidine with hydrochloric acid to yield the hydrochloride salt . Another method involves the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene, followed by conversion to the primary amine and subsequent heating with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione, which is then converted to the target compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine that is of interest in medicinal chemistry. It has a molecular formula of and a molecular weight of approximately 187.57 g/mol . The presence of two fluorine atoms at the 3-position of the pyrrolidine ring enhances its biological activity and alters its pharmacokinetic properties compared to non-fluorinated analogs.
Pharmaceutical Development
This compound serves as a building block in drug synthesis, particularly for developing inhibitors targeting specific enzymes involved in pharmaceutical applications. It acts as a potent inhibitor of dipeptidyl peptidase IV, an enzyme implicated in glucose metabolism and diabetes management. Structural modifications enhance selectivity and potency compared to traditional inhibitors. Preliminary studies suggest potential applications in treating various metabolic disorders due to its influence on peptide hormones.
Synthesis of Complex Molecules
This compound is essential for synthesizing complex molecules in pharmaceutical applications. The reactions involved are critical for creating compounds with desired therapeutic effects.
Enzyme Inhibition
Interaction studies have shown the ability of this compound to bind selectively to target enzymes. Techniques such as X-ray crystallography and enzyme kinetics are often employed in these studies. These studies are critical for understanding the pharmacodynamics of the compound and optimizing its therapeutic potential.
Structural Comparison Table
Structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoropyrrolidine-2-carboxylic acid | Similar pyrrolidine structure with fluorine substitution | Different position of fluorine affects activity |
| Pyrrolidine-2-carboxylic acid | Non-fluorinated analog | Lacks enhanced biological activity |
| 3-Fluoropyrrolidine-2-carboxylic acid | One fluorine substitution | Lower potency compared to 3,3-difluoro variant |
These compounds illustrate how modifications in fluorine substitution can significantly impact biological activity and pharmacological profiles. The unique positioning of fluorine atoms in this compound contributes to its distinctive properties compared to other similar compounds.
Role of Fluorine Atoms
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorine substitution can enhance biological activity and modify pharmacokinetic properties.
Difluoromethylation
Difluoromethylation, the installation of a group, is an area of interest, particularly for pharmaceutical relevance . The introduction of a difluoromethyl group can modulate lipophilicity and alter ADME (absorption, distribution, metabolism, and excretion) properties . Compounds bearing a group can be better hydrogen-bond donors than their methylated counterparts .
Cautionary Statements
Precautionary statements regarding this compound include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P330: Rinse mouth.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Mechanism of Action
The mechanism of action of 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
1-Boc-3,3-Difluoropyrrolidine-2-carboxylic Acid
- Structure : Differs by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
- Molecular Formula: C₁₀H₁₅F₂NO₄.
- Molar Mass : 251.23 g/mol .
- Key Differences : The Boc group increases lipophilicity and reduces acidity compared to the hydrochloride salt. This derivative is commonly used in synthetic intermediates to avoid unwanted side reactions during peptide coupling .
- Price : $355.00 (research use) .
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Features 4,4-difluoro substitution and additional methyl groups at the 3,3-positions.
- Molecular Formula: C₇H₁₂ClF₂NO₂.
- Molar Mass : 215.63 g/mol .
- The 4,4-difluoro substitution alters ring puckering compared to 3,3-difluoro analogs .
3-(Trifluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride
- Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
- Molecular Formula: C₆H₈ClF₃NO₂.
- CAS : 1235439-68-5 .
- Key Differences : The -CF₃ group is more electronegative and bulkier than -F, influencing electronic effects and steric interactions in biological systems. This compound is explored in protease inhibitor studies .
Substituted Pyrrolidine Hydrochlorides
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Structure : Includes a benzyl group with a -CF₃ substituent at the 4-position.
- Molecular Formula: C₁₄H₁₆ClF₃NO₂.
- CAS : Multiple identifiers (e.g., 100354, A109005967) .
- The -CF₃ group enhances metabolic resistance .
(2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride
Physicochemical and Commercial Comparison
Research and Application Insights
- Medicinal Chemistry: Fluorinated pyrrolidines are prioritized for their ability to mimic natural amino acids while resisting oxidative metabolism. For example, 3,3-difluoro analogs are used in SARS-CoV-2 3CL protease inhibitor studies (e.g., Ethacrynic acid derivatives in ) .
- Synthetic Utility : Boc-protected derivatives (e.g., from ) are intermediates in peptide synthesis, enabling controlled deprotection .
- Stability : Hydrochloride salts (e.g., Nicardipine Hydrochloride in ) generally exhibit improved acid stability, critical for oral drug formulations .
Biological Activity
3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine that has garnered significant interest in medicinal chemistry due to its notable biological activities. This compound serves as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and the regulation of insulin levels. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 187.57 g/mol
- Structural Characteristics : The compound features two fluorine atoms at the 3-position of the pyrrolidine ring, which enhances its biological activity and alters pharmacokinetic properties compared to non-fluorinated analogs .
The primary mechanism of action for this compound is its inhibition of DPP-IV. This enzyme plays a critical role in the inactivation of incretin hormones, which are vital for glucose homeostasis. By inhibiting DPP-IV, this compound can enhance insulin secretion and improve glycemic control .
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
- Potency : Research indicates that this compound exhibits enhanced selectivity and potency as a DPP-IV inhibitor compared to traditional inhibitors .
- Implications for Diabetes Management : Its ability to modulate peptide hormones suggests potential applications in treating metabolic disorders such as type 2 diabetes .
Interaction Studies
Studies have demonstrated that this compound binds selectively to target enzymes, which is crucial for understanding its pharmacodynamics. Techniques such as molecular docking and enzyme kinetics are commonly employed to elucidate these interactions .
Comparative Analysis with Related Compounds
The following table highlights structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoropyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different position of fluorine affects activity |
| Pyrrolidine-2-carboxylic acid | Non-fluorinated analog | Lacks enhanced biological activity |
| 3-Fluoropyrrolidine-2-carboxylic acid | One fluorine substitution | Lower potency compared to 3,3-difluoro variant |
This comparative analysis illustrates how modifications in fluorine substitution can significantly impact biological activity and pharmacological profiles .
Case Studies and Research Findings
- Diabetes Management : A study reported that the administration of a DPP-IV inhibitor similar to 3,3-difluoropyrrolidine led to improved insulin sensitivity and reduced blood glucose levels in diabetic models .
- Metabolic Disorders : Preliminary investigations suggest that compounds with similar structures can influence lipid metabolism and have potential applications in obesity treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
